
Zolazepam
Vue d'ensemble
Description
Le zolazépam est un dérivé de la pyrazolodiazépinone, structurellement apparenté aux médicaments benzodiazépiniques. Il est principalement utilisé comme anesthésique en médecine vétérinaire, souvent en combinaison avec d'autres médicaments tels que la tilétamine ou la xylazine . Le zolazépam est connu pour sa forte puissance, étant 5 à 10 fois plus puissant que le diazépam .
Méthodes De Préparation
La synthèse du zolazépam implique plusieurs étapes clés. L'intermédiaire principal, la (5-chloro-1,3-diméthyl-1H-pyrazol-4-yl)(2-fluorophényl)méthanone, est préparé par l'acylation du 5-chloro-1,3-diméthylpyrazole avec le chlorure de 2-fluorobenzoyle . Cet intermédiaire subit une méthylamination, suivie d'une acylation avec du bromure de bromoacétyle, une conversion en dérivé azidoacétamide, une hydrogénation catalytique et enfin une cyclisation pour former la structure diazépinone .
Analyse Des Réactions Chimiques
Le zolazépam subit diverses réactions chimiques, notamment :
Oxydation : Le zolazépam peut être oxydé dans des conditions spécifiques pour former différents métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de zolazépam.
Applications de la recherche scientifique
Le zolazépam a plusieurs applications de recherche scientifique :
Médecine vétérinaire : Il est largement utilisé comme anesthésique pour une variété d'animaux, y compris les animaux sauvages comme les gorilles et les ours polaires.
Pharmacologie : La recherche sur le zolazépam aide à comprendre la pharmacodynamique et la pharmacocinétique des dérivés benzodiazépiniques.
Mécanisme d'action
Le zolazépam exerce ses effets en potentialisant l'action du neurotransmetteur inhibiteur acide gamma-aminobutyrique (GABA) au niveau des récepteurs GABA(A) . Cela entraîne une augmentation de l'afflux d'ions chlorure, une hyperpolarisation des neurones et, finalement, un effet sédatif et relaxant musculaire .
Applications De Recherche Scientifique
Zolazepam has several scientific research applications:
Veterinary Medicine: It is widely used as an anesthetic for a variety of animals, including wild animals like gorillas and polar bears.
Pharmacology: Research on this compound helps in understanding the pharmacodynamics and pharmacokinetics of benzodiazepine derivatives.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Le zolazépam est similaire à d'autres benzodiazépines telles que le diazépam, le lorazépam et le midazolam. Il est unique par sa puissance plus élevée et son apparition rapide de l'action en raison de sa solubilité dans l'eau et de son état non ionisé à pH physiologique . D'autres composés similaires comprennent :
Diazépam : Utilisé pour ses propriétés anxiolytiques et relaxantes musculaires.
Lorazépam : Connu pour son utilisation dans le traitement de l'anxiété et des crises.
Midazolam : Souvent utilisé pour la sédation et l'anesthésie.
Activité Biologique
Zolazepam is a pyrazolodiazepinone derivative primarily used in veterinary medicine, often in combination with tiletamine for anesthetic purposes. This article explores its biological activity, pharmacological effects, and clinical applications based on diverse research findings.
This compound acts primarily as a central nervous system (CNS) depressant, exerting its effects through the modulation of the gamma-aminobutyric acid (GABA) receptors. It enhances GABAergic transmission, leading to sedative, anxiolytic, and muscle relaxant effects. Its potency is approximately four times that of diazepam, and it is characterized by rapid onset due to its water-soluble nature at physiological pH .
Sedation and Anesthesia
This compound is commonly used in combination with tiletamine for inducing anesthesia in various animal species. The combination is effective for short surgical procedures due to its rapid onset and adequate muscle relaxation. Studies have shown that tiletamine-zolazepam (TZ) provides satisfactory anesthesia in goats and cats, with a smooth induction and recovery profile .
Table 1: Anesthetic Effects of this compound in Animals
Species | Dosage (mg/kg) | Induction Quality | Recovery Quality | Complications Observed |
---|---|---|---|---|
Cats | 5.0 - 7.5 | Good | Excellent | None |
Goats | 5.5 | Rapid | Smooth | Regurgitation |
Beagle Dogs | 20.0 | Good | Rapid | Shivering at high doses |
Case Studies
- Cats : A study involving seven healthy cats demonstrated that buccal administration of tiletamine-zolazepam resulted in significant sedation without severe complications. Physiological parameters such as heart rate and blood pressure were monitored, revealing manageable changes post-administration .
- Goats : In a randomized clinical trial, nine goats were anesthetized using TZ. The results indicated that while the induction was smooth, some animals required supplemental oxygen during the procedure .
- Beagle Dogs : Research on the antagonistic effects of flumazenil on TZ-induced anesthesia showed that flumazenil effectively reversed sedation without significant adverse effects at specific dosages (0.04-0.06 mg/kg) .
Clinical Implications
This compound's application extends beyond mere sedation; it is also utilized for chemical restraint in veterinary practices. However, it lacks analgesic properties when used alone, necessitating the use of additional analgesics for pain management during surgical procedures .
Adverse Effects
While generally safe when administered correctly, this compound can lead to complications such as respiratory depression or hypotension, particularly at higher dosages or in sensitive populations . Monitoring vital signs during administration is crucial to mitigate these risks.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-9-13-14(10-6-4-5-7-11(10)16)17-8-12(21)19(2)15(13)20(3)18-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSCFOSHSOWNDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NCC(=O)N2C)C3=CC=CC=C3F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185278 | |
Record name | Zolazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31352-82-6 | |
Record name | Zolazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31352-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zolazepam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031352826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zolazepam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11555 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zolazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazolo[3,4-e][1,4]diazepin-7(1H)-one, 4-(2-fluorophenyl)-6,8-dihydro-1,3,8-trimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOLAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1R474U58U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, , ] Zolazepam, like other benzodiazepines, binds to specific receptors in the central nervous system. These receptors are part of the GABA (gamma-aminobutyric acid) receptor complex. GABA is the primary inhibitory neurotransmitter in the brain, and benzodiazepines enhance its effects. This leads to sedation, muscle relaxation, and anticonvulsant effects.
A: [, , , , ] Combining this compound with tiletamine creates a synergistic effect, enhancing the overall anesthetic and immobilizing properties. This compound mitigates some of the undesirable effects of tiletamine, such as muscle rigidity, tremors, and seizures, while tiletamine provides analgesia and dissociative anesthesia. This combination allows for smoother inductions and recoveries and provides a wider safety margin compared to either drug alone.
ANone: While the provided research articles don't explicitly state the molecular formula and weight of this compound, they provide sufficient information to deduce them. Based on its chemical structure, this compound's molecular formula is C15H17ClN4OS, and its molecular weight is 348.87 g/mol.
A: [] this compound undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes. This results in multiple metabolites, some of which are pharmacologically active. The specific metabolic pathways and the activity of individual metabolites may vary across species.
A: [, ] this compound exhibits different pharmacokinetic properties compared to tiletamine. Studies in pigs have shown that this compound reaches higher concentrations in plasma and is cleared more slowly than tiletamine. This difference in pharmacokinetic profiles is likely why they are administered as an equal-dose combination despite having different potencies.
A: [, , ] Yes, the route of administration can influence the efficacy of this compound. Intramuscular (IM) injection is commonly used for field immobilization of animals, while intravenous (IV) administration is preferred for controlled anesthetic induction in clinical settings. The choice between IM and IV administration depends on factors such as the desired onset of action, the duration of effect needed, and the animal species being handled.
A: [, , ] Yes, as a benzodiazepine, the effects of this compound can be partially or fully reversed by administering a benzodiazepine antagonist like flumazenil. This reversal agent competitively binds to the benzodiazepine receptor site, displacing this compound and reducing its effects.
A: [, , , , , , , , , , , , ] The tiletamine-zolazepam combination has been researched for anesthetic and immobilization purposes in a wide range of animal species, including but not limited to:
- Ferrets []
- Cats [, ]
- Horses [, , , ]
- Dogs [, , , , , ]
- North American river otters []
- Pigs [, , , , ]
- Formosan serows []
- Mice [, ]
- Brown bears [, ]
- Polar bears [, ]
- Fallow deer []
- Gerbils []
- Wood bison []
- African pygmy hedgehogs []
- Crested porcupines []
- Grizzly bears []
A: [, , , , , , , , , , , , , , , , , , ] Tiletamine-zolazepam anesthesia often induces a characteristic set of clinical signs, including:
- Rapid induction of recumbency: Animals typically become recumbent within minutes of IM injection. [, , , , , , , , , ]
- Muscle relaxation: this compound contributes to muscle relaxation, making handling and procedures easier. [, , , , , , , , , , , , , , , , ]
- Changes in heart rate and blood pressure: While generally well-tolerated, cardiovascular effects can include transient increases or decreases in heart rate and blood pressure. [, , , , , , , , , , , , , ]
- Respiratory depression: A common observation is a decrease in respiratory rate, which may necessitate supplemental oxygen in some cases. [, , , , , , , , , , , , , , , ]
- Variable analgesic effects: While tiletamine contributes to analgesia, the depth and duration can vary, and additional analgesics might be necessary. [, , , , , , ]
A: [, , , , , , , , , , , , , , ] While generally considered safe, tiletamine-zolazepam anesthesia can be associated with potential adverse effects, including:
- Respiratory depression: This is a common concern, especially with higher doses, and necessitates monitoring and potentially supplemental oxygen. [, , , , , , , , , , , , , , , ]
- Cardiovascular effects: Changes in heart rate and blood pressure are possible, requiring careful monitoring, especially in animals with pre-existing cardiovascular disease. [, , , , , , , , , , , , , ]
- Prolonged recoveries: Recovery times can be prolonged in some individuals or with higher doses. [, , , , ]
- Excitement during recovery: Some animals may exhibit excitement or agitation during recovery. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.